Nitrure de strontium

Vue d'ensemble

Description

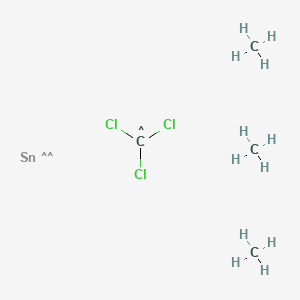

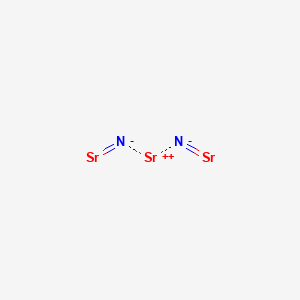

Strontium nitride is represented as Sr3N2. It is produced by burning strontium metal in air, resulting in a mixture with strontium oxide, or in nitrogen .

Synthesis Analysis

Strontium nitride can be synthesized using high pressure–high temperature techniques . It is produced by burning strontium metal in air (resulting in a mixture with strontium oxide) or in nitrogen .Molecular Structure Analysis

The Lewis Dot Structure for Sr3N2 represents an ionic compound. The structure is drawn by first drawing the metal and putting it in brackets with its charge on the outside. Next, the Lewis Structure for the N 3- ion is drawn and brackets are added. The two ions are put together to complete the Lewis structure for Sr3N2 .Chemical Reactions Analysis

Strontium nitride reacts with water to give strontium hydroxide and ammonia: Sr3N2 + 6H2O → 3Sr(OH)2 + 2NH3 .Physical And Chemical Properties Analysis

Strontium nitride is a white crystalline solid. It is noncombustible but accelerates the burning of combustible materials. It may explode if large quantities are involved in a fire or the combustible material is finely divided. It may also explode under prolonged exposure to heat or fire .Applications De Recherche Scientifique

Médecine et biologie

Les nanoparticules de nitrure de strontium ont trouvé une large application dans le domaine de la médecine et de la biologie . Elles sont utilisées dans la régénération osseuse et la stimulation de la croissance en raison de leurs propriétés similaires à celles du calcium . Elles peuvent également stimuler la signalisation du calcium .

Administration de médicaments

Les nanoparticules de this compound sont utilisées dans l'administration ciblée de médicaments . Elles peuvent déclencher une réponse immunitaire prolongée, ce qui en fait de bons agents immunothérapeutiques .

Appareils électroniques

Les nanoparticules de this compound sont utilisées dans les appareils électroniques . Elles sont particulièrement utiles dans le développement d'électrodes de supercondensateurs . Les versions dopées au strontium de ces matériaux présentent de meilleures performances par rapport aux nanoparticules métalliques nues .

Biosenseurs et catalyseurs

Les nanoparticules de this compound sont utilisées dans le développement de biosenseurs et de catalyseurs . Elles sont également utilisées dans les chimiocapteurs

Safety and Hazards

Strontium nitride reacts violently with water. It causes skin irritation, serious eye irritation, and may cause respiratory irritation. It is recommended to wear protective gloves, eye protection, and face protection when handling strontium nitride. It should be used only outdoors or in a well-ventilated area .

Orientations Futures

Research is ongoing into the potential applications of strontium in various fields. For example, strontium-based nanoparticles have been investigated for their use in bone regeneration, effective immunotherapy, the management of bacterial infections, medicine delivery, and dentistry . Additionally, strontium-doped metal nanoparticles have been explored for making electrodes in supercapacitors .

Mécanisme D'action

Target of Action

Strontium nitride (Sr3N2) is a compound that primarily interacts with water . It is produced by burning strontium metal in air or in nitrogen . The primary targets of strontium nitride are water molecules, with which it reacts to form strontium hydroxide and ammonia .

Mode of Action

Strontium nitride reacts with water in a chemical reaction that can be represented as follows: Sr3N2 + 6H2O → 3Sr(OH)2 + 2NH3 . This means that when strontium nitride comes into contact with water, it breaks down to form strontium hydroxide and ammonia .

Biochemical Pathways

Strontium-based nanoparticles have been found to control the insulin release and thus regulate the pathophysiology of diabetes . They can also elicit a prolonged immune response, acting as a good immunotherapeutic agent .

Pharmacokinetics

Strontium-based nanoparticles have been used in targeted drug delivery , suggesting that they may have favorable absorption and distribution properties.

Result of Action

The result of strontium nitride’s action is the formation of strontium hydroxide and ammonia when it reacts with water . In the context of biomedical applications, strontium-based nanoparticles have shown potential in bone regeneration, effective immunotherapy, the management of bacterial infections, and medicine delivery .

Action Environment

The action of strontium nitride is influenced by the presence of water, as it reacts with water to form strontium hydroxide and ammonia . Environmental factors such as humidity and temperature could potentially influence this reaction.

Analyse Biochimique

Biochemical Properties

Strontium nitride plays a significant role in biochemical reactions, particularly in bone regeneration and growth stimulation. It interacts with calcium-sensing receptors on bone-forming cells, mimicking the effects of calcium and promoting bone formation . Strontium nitride also interacts with various enzymes and proteins involved in bone metabolism, such as alkaline phosphatase and osteocalcin, enhancing their activity and leading to increased bone mineral density .

Cellular Effects

Strontium nitride influences various cellular processes, particularly in osteoblasts, the cells responsible for bone formation. It stimulates calcium signaling pathways, leading to increased expression of osteogenic factors and prostaglandins . Additionally, strontium nitride has been shown to enhance cell proliferation and differentiation, contributing to improved bone health . In other cell types, strontium nitride may exhibit antimicrobial properties, making it useful in medical applications .

Molecular Mechanism

At the molecular level, strontium nitride exerts its effects through several mechanisms. It binds to calcium-sensing receptors on osteoblasts, activating signaling pathways that promote bone formation . This interaction leads to the inhibition of Wnt pathway inhibitors and an increase in β-catenin expression, which in turn enhances the transcription of osteogenic factors . Strontium nitride also influences gene expression by modulating the activity of transcription factors involved in bone metabolism .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of strontium nitride on cellular function can change over time. Studies have shown that strontium nitride maintains its stability and effectiveness in promoting bone formation over extended periods .

Dosage Effects in Animal Models

The effects of strontium nitride vary with different dosages in animal models. At low to moderate doses, strontium nitride has been shown to enhance bone mineral density and improve bone microarchitecture . At high doses, strontium nitride may exhibit toxic effects, including impaired cellular function and increased oxidative stress . It is crucial to determine the optimal dosage to maximize the benefits while minimizing adverse effects.

Metabolic Pathways

Strontium nitride is involved in metabolic pathways related to bone metabolism. It interacts with enzymes such as alkaline phosphatase and osteocalcin, promoting their activity and leading to increased bone mineralization . Additionally, strontium nitride influences calcium signaling pathways, which play a crucial role in bone formation and maintenance

Transport and Distribution

Within cells and tissues, strontium nitride is transported and distributed through various mechanisms. It utilizes transporters and binding proteins similar to those used by calcium and magnesium . Strontium nitride can accumulate in bone tissue, where it exerts its effects on bone formation and mineralization

Subcellular Localization

Strontium nitride’s subcellular localization is primarily within the bone matrix, where it interacts with osteoblasts and other bone-forming cells . It may also localize to specific cellular compartments involved in calcium signaling and bone metabolism

Propriétés

IUPAC Name |

strontium;azanidylidenestrontium | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2N.3Sr/q2*-1;;;+2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ITBUYAOHGLSIJY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[N-]=[Sr].[N-]=[Sr].[Sr+2] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

N2Sr3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

290.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

12033-82-8 | |

| Record name | Strontium nitride (Sr3N2) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Tristrontium nitride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.031.619 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.